K-Ras ligand-Linker Conjugate 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

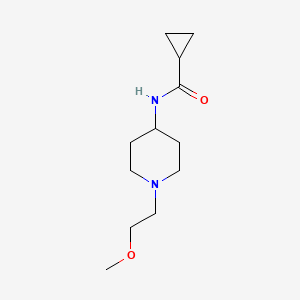

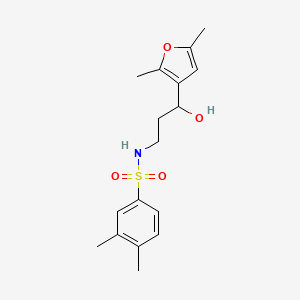

K-Ras ligand-Linker Conjugate 4 is a chemical compound that combines a ligand for K-Ras recruiting moiety with a PROTAC (Proteolysis-Targeting Chimeras) linker . This linker is responsible for recruiting E3 ligases such as VHL, CRBN, MDM2, and IAP .

Synthesis Analysis

K-Ras ligand-Linker Conjugate 4 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), which is a potent PROTAC K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .Molecular Structure Analysis

The molecular weight of K-Ras ligand-Linker Conjugate 4 is 697.82 and its formula is C35H51N7O8 . The compound appears as an oil and is colorless to light yellow .Chemical Reactions Analysis

The compound incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker, which recruits E3 ligases . This can be used in the synthesis of PROTAC K-Ras Degrader-1 .Physical And Chemical Properties Analysis

K-Ras ligand-Linker Conjugate 4 is soluble in ethanol at a concentration of 50 mg/mL . It should be stored at -20°C under nitrogen . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .Aplicaciones Científicas De Investigación

Oncology Research

K-Ras ligand-Linker Conjugate 4 has significant implications in oncology research. It is used to address KRAS, a protein that represents the most common oncogene in human lung, colorectal, and pancreatic cancers . The compound validates a unique inhibitory epitope on KRAS, providing valuable molecular templates for the development of therapeutics needed to address KRAS-driven cancers .

Protein-Protein Interactions (PPIs)

The compound has the potential to address intracellular protein-protein interactions (PPIs) of high-value therapeutic targets that have proven largely intractable to small molecules . This makes it a valuable tool in the study of PPIs and their role in various diseases.

Synthesis of PROTACs

K-Ras ligand-Linker Conjugate 4 is used in the synthesis of PROTAC (Proteolysis-Targeting Chimera) K-Ras Degrader-1 . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Study of Cell Signaling Pathways

The RAS GTPase, which K-Ras ligand-Linker Conjugate 4 targets, serves as a molecular switch to activate signaling cascades related to cell survival and proliferation . Therefore, this compound can be used to study these signaling pathways and their implications in various diseases.

Drug Safety and Efficacy Studies

The compound has been used to uncover important insights about drug safety and efficacy. For instance, researchers found that the arginine-dependent cell entry mechanism limited its therapeutic potential due to a strong correlation between net positive charge and histamine release . This observation signals significant therapy-limiting safety liabilities .

Development of New Therapeutics

The compound provides valuable molecular templates for the development of therapeutics that are desperately needed to address KRAS-driven cancers . These are some of the most treatment-resistant human malignancies .

Mecanismo De Acción

Target of Action

The primary target of K-Ras ligand-Linker Conjugate 4 is the K-Ras protein . This compound incorporates a ligand for the K-Ras protein and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The K-Ras protein plays a crucial role in cell signaling pathways, and its mutations are often associated with various types of cancer.

Mode of Action

K-Ras ligand-Linker Conjugate 4 operates by binding to the K-Ras protein and recruiting E3 ligases . This recruitment leads to the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome . This process selectively degrades the K-Ras protein, disrupting its function and potentially inhibiting the growth of cancer cells.

Biochemical Pathways

The key biochemical pathway affected by K-Ras ligand-Linker Conjugate 4 is the ubiquitin-proteasome system . By recruiting E3 ligases to the K-Ras protein, this compound promotes the ubiquitination and subsequent degradation of the K-Ras protein. This can disrupt the signaling pathways in which the K-Ras protein is involved, potentially leading to the inhibition of cancer cell growth.

Result of Action

The primary result of the action of K-Ras ligand-Linker Conjugate 4 is the degradation of the K-Ras protein . This degradation can disrupt the function of the K-Ras protein and the cell signaling pathways in which it is involved. In the context of cancer, this could potentially inhibit the growth of cancer cells.

Safety and Hazards

Direcciones Futuras

PROTACs, such as K-Ras ligand-Linker Conjugate 4, not only solve the problem of undruggability but they also have other advantages compared to traditional drug targeting strategies . They exploit the ubiquitin-proteasome pathway to specifically degrade target proteins by bringing the target protein closer to the intracellular E3 ubiquitin ligase . This suggests a promising future direction for the development of new therapeutic strategies for Ras-driven cancers .

Propiedades

IUPAC Name |

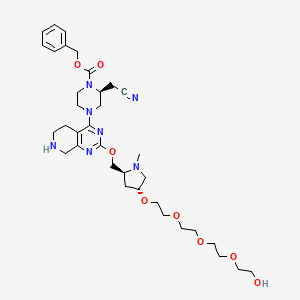

benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKYSZDGLMYSDL-OIFRRMEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)

![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)

![Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B3004954.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B3004955.png)

![2-(tert-butyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)-N-phenyl-1-hydrazinecarboxamide](/img/structure/B3004961.png)

![1-[4-(4-Methylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B3004964.png)